2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Antimicrobial Activities
Compounds derived from 2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile have been explored for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one and observed moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Structural Analysis
The synthesis of structurally related compounds and their crystal structures have been a focus of research. For example, Duan et al. (2014) synthesized a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, providing insights into the structural aspects of these compounds (Duan et al., 2014).
Reaction Mechanisms and Kinetics
Investigations into the reaction mechanisms and kinetics involving similar compounds have also been conducted. Travia et al. (2011) studied the kinetics of formation of cationic cis-rhenium(VII) oxoimido complexes, revealing insights into the inductive effects and reaction constants (Travia et al., 2011).
Antiviral Activity
Research has also been conducted on the antiviral activities of related compounds. Mai et al. (1997) synthesized arylketotetramethylene analogues of disoxaril and tested them against various human rhinovirus serotypes, highlighting the potential of these compounds in antiviral applications (Mai et al., 1997).
Antioxidant Activity
The antioxidant activities of derivatives have also been explored. Thanuja et al. (2022) synthesized benzoin derivatives and evaluated their enhanced antioxidant activities, indicating the potential of these compounds in oxidative stress-related applications (Thanuja et al., 2022).
Anticancer and HIV Inhibition
Some studies have focused on the anticancer and HIV inhibition properties of related compounds. Patel et al. (2013) prepared derivatives and evaluated their properties against cancer and HIV, suggesting their potential use in medical treatment (Patel et al., 2013).
properties
Molecular Formula |
C21H18ClN3O3 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H18ClN3O3/c22-17-5-1-15(2-6-17)14-27-18-7-3-16(4-8-18)20-24-19(13-23)21(28-20)25-9-11-26-12-10-25/h1-8H,9-12,14H2 |
InChI Key |
ACLJMBVYCCDWSD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.